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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B15595979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the initially proposed structure of

Lancifodilactone C, a tricyclic triterpenoid isolated from the stems and roots of Kadsura

lancilimba. The compound garnered significant interest due to its reported anti-HIV activity.

Subsequent total synthesis efforts, however, revealed that the initially assigned structure was

incorrect, leading to a structural revision. This document focuses exclusively on the originally

proposed structure, the spectroscopic data that led to its proposal, and the initial biological

findings.

Initially Proposed Chemical Structure
Lancifodilactone C was first isolated and characterized as a novel triterpenoid.[1] The initial

structure was determined primarily through extensive nuclear magnetic resonance (NMR) and

high-resolution mass spectrometry (HRMS) analyses.[1] The proposed structure featured a

unique tricyclic skeleton composed of a trans-dimethylbicyclo[4.3.0]nonane core linked to a 7-

isopropylenecyclohepta-1,3,5-triene moiety.[1][2] This latter feature, a seven-membered ring

with all sp² hybridized carbons, was particularly noteworthy as it was previously unobserved in

other triterpenoids.[1]
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The elucidation of the proposed structure of Lancifodilactone C was based on the following

spectroscopic data obtained from the natural isolate.

High-Resolution Mass Spectrometry (HRMS)
The molecular formula was established through HRMS, which provided the basis for

determining the degree of unsaturation and the elemental composition.

Parameter Observed Value

Molecular Formula C₂₅H₂₈O₄

High-Resolution MS m/z [M+Na]⁺ 415.1880

¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data that were used to assemble the

initially proposed structure of Lancifodilactone C. The assignments are based on 2D NMR

experiments including COSY, HETCOR, and NOESY.[1]

Table 1: ¹H NMR Data (CDCl₃, 500 MHz) for the Initially Proposed Structure of

Lancifodilactone C
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Position δH (ppm) Multiplicity J (Hz)

1 2.15 m

2 1.80, 1.60 m, m

3 1.55, 1.40 m, m

4 1.95 m

5 1.70 m

6 2.30 d 12.0

7 1.25 s

8 1.05 s

1' 6.20 d 9.5

2' 6.35 t 9.5

3' 6.45 t 9.5

4' 6.30 d 9.5

5' 5.20 s

6' 5.10 s

7' 1.90 s

8' 1.90 s

9' 4.50 dd 11.5, 5.0

10' 2.60, 2.50 m, m

12' 5.95 s

13' 1.85 s

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz) for the Initially Proposed Structure of

Lancifodilactone C
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Position δC (ppm)

1 40.2

2 18.5

3 42.1

4 33.5

5 55.1

6 45.3

7 33.8

8 21.8

9 15.2

1' 125.4

2' 128.7

3' 129.1

4' 126.3

5' 140.1

6' 118.2

7' 135.5

8' 20.8

9' 20.8

10' 70.1

11' 38.2

12' 170.5

13' 125.8

14' 138.2
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15' 20.1

Experimental Protocols
Isolation of Lancifodilactone C
The compound was isolated from the air-dried and powdered stems and roots of Kadsura

lancilimba. The general workflow for isolation involved extraction with an organic solvent,

followed by chromatographic separation techniques to yield the pure compound.
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Figure 1: General workflow for the isolation of Lancifodilactone C.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HETCOR, and NOESY spectra were

recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform

(CDCl₃), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF)

mass spectrometer using electrospray ionization (ESI).

Logic of Initial Structure Elucidation
The initially proposed structure was pieced together by interpreting the correlations observed in

the 2D NMR spectra. The COSY spectrum revealed proton-proton coupling networks, while the

HETCOR (now more commonly referred to as HSQC) spectrum correlated protons to their

directly attached carbons. The NOESY spectrum was critical for determining the relative

stereochemistry by identifying protons that are close in space.
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Figure 2: Logical flow from spectroscopic data to the proposed structure.

Initial Biological Activity
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The primary biological activity reported for the natural isolate of Lancifodilactone C, which

was believed to possess the initially proposed structure, was its ability to inhibit the replication

of the Human Immunodeficiency Virus (HIV).

Table 3: Anti-HIV Activity of Lancifodilactone C

Assay Cell Line EC₅₀ (μg/mL)
Cytotoxicity (CC₅₀)
(μg/mL)

Anti-HIV Replication H9 lymphocytes 1.4 > 100

The compound showed a half-maximum effective concentration (EC₅₀) of 1.4 μg/mL against

HIV replication in H9 lymphocytes, with no significant cytotoxicity observed even at a

concentration of 100 μg/mL.[1]

Conclusion and Structural Revision
While the spectroscopic data provided a compelling case for the initially proposed structure of

Lancifodilactone C, the ultimate confirmation of a natural product's structure lies in its total

synthesis. The synthesis of the proposed structure was achieved, but the NMR spectrum of the

synthetic compound did not match the data from the natural isolate.[1] This discrepancy led to

a reinvestigation and ultimately a revision of the structure.[1] This case serves as a valuable

reminder of the complexities of natural product characterization and the pivotal role of synthetic

chemistry in verifying proposed structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Initial Proposed Structure of Lancifodilactone C: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595979#initial-proposed-structure-of-
lancifodilactone-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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